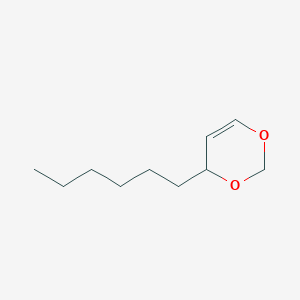
4-Hexyl-2H,4H-1,3-dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-2H,4H-1,3-dioxine is an organic compound belonging to the class of dioxines It is characterized by a six-carbon hexyl chain attached to a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-2H,4H-1,3-dioxine typically involves the reaction of hexyl alcohol with a dioxine precursor under controlled conditions. One common method includes the use of a catalyst-free approach, where the reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like acetonitrile at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxine compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-2H,4H-1,3-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated dioxine compounds.
Scientific Research Applications
4-Hexyl-2H,4H-1,3-dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Hexyl-2H,4H-1,3-dioxine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α. Additionally, it promotes angiogenesis and bone formation by increasing the levels of VEGF and TGF-β1 .
Comparison with Similar Compounds
4-Hexyl-2H,4H-1,3-dioxine can be compared with other similar compounds such as:
4-Hexylresorcinol: Known for its antiseptic and anesthetic properties.
Dioxolane: Used as a solvent and in the synthesis of polyacetals.
Dioxane: A related compound with similar structural features but different chemical properties.
Properties
CAS No. |
112596-79-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-hexyl-4H-1,3-dioxine |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
RUYPCRGOWSGQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=COCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


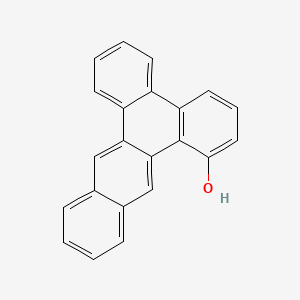
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
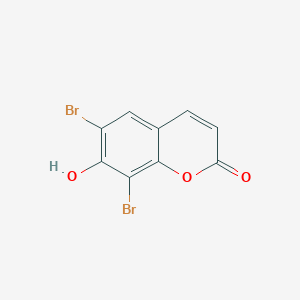

![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
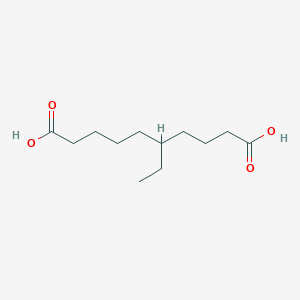
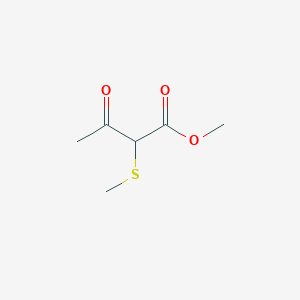

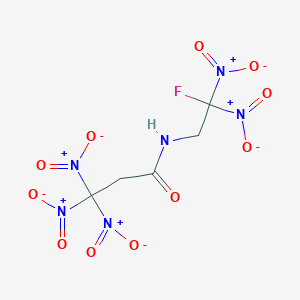
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
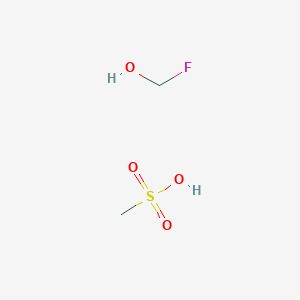
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
